5-Bromopent-2-yne
Overview
Description
5-Bromopent-2-yne (also known as 5-BP) is an alkyne compound with a bromine atom attached to the pent-2-yne chain. It is a versatile reagent used in a variety of organic synthesis reactions, and it has recently been explored for its potential applications in scientific research.
Scientific Research Applications
Synthesis of Derivatives
5-Bromopent-2-yne has been used in the synthesis of pent-2-en-4-ynylamine and pent-2-en-4-ynylthiol, along with their derivatives, showcasing its versatility in organic synthesis (Sato & Hirayama, 1969).
Allenic Amino-Acid Synthesis
It has been utilized in the preparation of allenic amino-acids, demonstrating its role in the synthesis of complex organic molecules (Black & Landor, 1968).
E.S.R. Spectroscopy Studies
The pent-2-en-4-ynyl radicals generated from this compound have been observed using electron spin resonance (E.S.R.) spectroscopy, contributing to the understanding of radical chemistry (Roberts & Walton, 1981).
Intermediate in Synthesis
It serves as an intermediate in the synthesis of various functionalized polyenic compounds, highlighting its role in the creation of complex organic structures (Soullez et al., 1995).
Precursor in Biheterocycle Synthesis
As a precursor, it has been used in the synthesis of a new series of biheterocycles, showcasing its utility in heterocyclic chemistry (Aquino et al., 2017).
Carbon Electrode Reduction Studies
In studies involving electrochemical reduction at carbon electrodes, this compound has contributed to the understanding of electrochemical processes (Pritts & Peters, 1994).
Catalyst-Free Synthesis Applications
Its potential in catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, illustrates its role in streamlined organic synthesis processes (Mittersteiner et al., 2019).
Free Radical Polymerization
It has been examined as an addition-fragmentation chain transfer agent in the free radical polymerization of methyl methacrylate, showing its utility in polymer chemistry (Nair, 1998).
Marine Algae Metabolites Study
this compound was identified in the study of novel metabolites from the marine alga Laurencia implicata, indicating its presence in natural products (Coll & Wright, 1989).
Thermal Rearrangements Study
A comprehensive theoretical investigation of thermal rearrangements involving this compound has been conducted, contributing to the understanding of its behavior under pyrolysis conditions (Bozkaya & Özkan, 2012).
Insecticidal Activity of Derivatives
Derivatives of this compound from the red alga Laurencia obtusa exhibited significant insecticidal activity, indicating its potential in biological applications (Iliopoulou et al., 2002).
Safety and Hazards
5-Bromopent-2-yne is associated with several hazard statements, including H226, H315, H319, and H335 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ignition sources, washing thoroughly after handling, wearing protective gloves and eye protection, and ensuring good ventilation .
Mechanism of Action
Mode of Action
It’s known that halogenated hydrocarbons can undergo various chemical reactions, including elimination, substitution, and addition reactions . These reactions can lead to modifications in the target molecules, potentially altering their function.
Action Environment
The action, efficacy, and stability of 5-Bromopent-2-yne can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals . For instance, its reactivity might increase at higher temperatures or under acidic conditions.
properties
IUPAC Name |
5-bromopent-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTLMXOGRBXMQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499715 | |
Record name | 5-Bromopent-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18719-27-2 | |
Record name | 5-Bromopent-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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